REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11]C(=O)C)=[CH:7][C:6]=1[O:15]C(=O)C)(=O)C.C(=O)([O-])[O-].[Na+].[Na+].C(OCC)C.S([O-])([O-])(=O)=O.[Na+].[Na+]>CO.S(=O)(=O)(O)O>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:6]=1[OH:15] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=C(C=C1)OC(C)=O)OC(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
precipitated out
|
Type
|
CUSTOM
|
Details
|
which was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Reaction by-products and contaminants
|
Type
|
CUSTOM
|
Details
|
may be removed
|
Type
|
CUSTOM
|
Details
|
After evaporation of the supernatant under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a dark red oil is obtained which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
upon standing at 40° C. in the form of a slight reddish solid mass which
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |